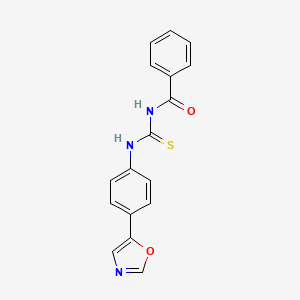
1,1-Diphenyl-2-(trimethylsilyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-(trimethylsilyl)hydrazine is an organic compound that features a hydrazine functional group substituted with two phenyl groups and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of diphenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反応の分析
Types of Reactions
1,1-Diphenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazines depending on the reagents used.
科学的研究の応用
1,1-Diphenyl-2-(trimethylsilyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Diphenyl-2-(trimethylsilyl)hydrazine involves its ability to participate in various chemical reactions due to the presence of the hydrazine functional group. The molecular targets and pathways depend on the specific reaction and the context in which the compound is used. For example, in oxidation reactions, the compound acts as a reducing agent, while in substitution reactions, it serves as a nucleophile.
類似化合物との比較
Similar Compounds
1,1-Diphenylhydrazine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1,1-Diphenyl-2-picrylhydrazine: Contains a picryl group, which significantly alters its chemical properties and applications.
1,1-Dimethyl-2,2-bis(trimethylsilyl)hydrazine: Features two trimethylsilyl groups, leading to different reactivity and applications.
Uniqueness
1,1-Diphenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
1,1-diphenyl-2-trimethylsilylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2Si/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWHXBFKQBHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NN(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347158 |
Source


|
| Record name | 1,1-Diphenyl-2-(trimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-30-6 |
Source


|
| Record name | 1,1-Diphenyl-2-(trimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)









